molecular formula C22H20ClN5O3 B11031788 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide

2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B11031788
M. Wt: 437.9 g/mol
InChI Key: BWISDDOEQBVLJE-UHFFFAOYSA-N
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Description

2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylamino Group: This is achieved through nucleophilic substitution reactions, often using benzylamine as the nucleophile.

    Acylation: The final step involves the acylation of the intermediate product with 4-chlorophenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzylamino and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzylamine, 4-chlorophenylacetyl chloride, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to amine or alcohol derivatives.

Scientific Research Applications

2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A similar compound with a pyrrolo[2,3-d]pyrimidine core, used as an anticancer agent.

    Methotrexate: Another pyrrolo[2,3-d]pyrimidine derivative with applications in cancer treatment and autoimmune diseases.

Uniqueness

2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern and the presence of both benzylamino and chlorophenylacetamide groups

Properties

Molecular Formula

C22H20ClN5O3

Molecular Weight

437.9 g/mol

IUPAC Name

2-[2-(benzylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C22H20ClN5O3/c23-15-6-8-16(9-7-15)25-18(29)11-14-10-17-19(26-20(14)30)27-22(28-21(17)31)24-12-13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,25,29)(H3,24,26,27,28,30,31)

InChI Key

BWISDDOEQBVLJE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C(=O)NC(=N2)NCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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